1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound notable for its multifaceted applications across various scientific domains. As a derivative of pyrido[1,2-a]benzimidazole, it holds promise in medicinal chemistry, biological research, and industrial applications due to its unique structural properties and reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process starting with the preparation of the pyrido[1,2-a]benzimidazole core. This process often includes the following steps:
Initial Synthesis: : The core structure is synthesized through the cyclization of an appropriate precursor, generally under acidic or basic conditions. Common reagents include hydrazine derivatives, isocyanides, and aldehydes.
Amidation and Cyclization: : The cyclopentylamino group is introduced via nucleophilic substitution reactions involving suitable amine precursors.
Functional Group Modification: : The isopropyl group is incorporated via alkylation reactions, often using isopropyl halides or alcohols in the presence of a base.
Final Cyclization and Nitrile Introduction: : The nitrile group is generally introduced in the final step, typically through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial-scale production may leverage continuous flow synthesis techniques, optimizing temperature and pressure conditions to enhance yield and purity. Catalysts and automated reaction monitoring systems are often employed to ensure consistency and efficiency in large-batch synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group and the benzimidazole core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert the nitrile group to an amine or other functional groups, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The pyrido[1,2-a]benzimidazole core can undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (e.g., palladium on carbon).
Substitution: : Alkyl halides for alkylation, halogenating agents for halogenation, and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products:
Oxidation: : Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: : Amines or other reduced functional groups.
Substitution: : Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Molecular Probes: : Used as a scaffold for developing molecular probes to study enzyme activity and protein-ligand interactions.
Catalysts: : Modified derivatives serve as catalysts in organic synthesis, promoting specific transformations with high selectivity.
Biology
Drug Discovery: : Serves as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Biological Markers: : Used in assays to detect and quantify biological markers associated with diseases.
Medicine
Therapeutics: : Potential therapeutic agent for diseases like cancer, due to its ability to modulate specific molecular pathways.
Diagnostics: : Employed in diagnostic imaging and as a component of diagnostic kits for various diseases.
Industry
Material Science: : Incorporated into the design of advanced materials with specific electronic, photonic, or mechanical properties.
Agriculture: : Utilized in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, modulating their activity. The precise mechanism often involves binding to the active site of enzymes or receptors, inhibiting or activating their functions. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Structural Uniqueness: : 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile features a unique combination of functional groups that contribute to its distinct reactivity and biological activity.
Functional Diversity: : Compared to other pyrido[1,2-a]benzimidazole derivatives, this compound exhibits broader applicability in drug discovery and material science due to its versatile chemical properties.
List of Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives with different alkyl or aryl substituents.
Compounds with similar core structures, such as benzimidazole derivatives with varying side chains.
This compound's versatility makes it a valuable asset in numerous scientific fields, continually driving research and innovation.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQILFRWOPLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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